Bis(2-methylbut-3-yn-2-yl) octanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-methylbut-3-yn-2-yl) octanedioate is an organic compound with the molecular formula C18H26O4. It is a diester derived from octanedioic acid and 2-methylbut-3-yn-2-ol. This compound is of interest due to its unique structure, which includes two alkynyl groups, making it a valuable intermediate in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-methylbut-3-yn-2-yl) octanedioate typically involves the esterification of octanedioic acid with 2-methylbut-3-yn-2-ol. This reaction can be catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification. The general reaction scheme is as follows:
HOOC-(CH2)6-COOH+2HC≡C(CH3)2OH→(HC≡C(CH3)2OOC-(CH2)6-COO(CH3)2C≡CH+2H2O
Industrial Production Methods
On an industrial scale, the production of this compound involves continuous esterification processes using large reactors. The reaction conditions are optimized to maximize yield and purity. The use of continuous distillation helps in the removal of water formed during the reaction, driving the equilibrium towards the formation of the ester.
Chemical Reactions Analysis
Types of Reactions
Bis(2-methylbut-3-yn-2-yl) octanedioate undergoes various chemical reactions, including:
Oxidation: The alkynyl groups can be oxidized to form diketones.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The alkynyl hydrogen can be substituted with various electrophiles in the presence of a base.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) as bases, followed by the addition of electrophiles like alkyl halides.
Major Products
Oxidation: Formation of diketones.
Reduction: Formation of diols.
Substitution: Formation of substituted alkynes.
Scientific Research Applications
Bis(2-methylbut-3-yn-2-yl) octanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Bis(2-methylbut-3-yn-2-yl) octanedioate involves its ability to undergo various chemical transformations. The alkynyl groups can participate in cycloaddition reactions, forming cyclic compounds. The ester groups can be hydrolyzed to form carboxylic acids, which can further react to form amides or other derivatives. The molecular targets and pathways involved depend on the specific application and the chemical environment.
Comparison with Similar Compounds
Similar Compounds
2-Methylbut-3-yn-2-ol: A precursor in the synthesis of Bis(2-methylbut-3-yn-2-yl) octanedioate.
Octanedioic acid: The parent acid used in the esterification process.
Bis(2-methylbut-3-yn-2-yl) urea: A compound with similar alkynyl groups but different functional groups.
Uniqueness
This compound is unique due to its dual alkynyl and ester functionalities, making it a versatile intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions and its applications in various fields highlight its importance in scientific research and industry.
Properties
Molecular Formula |
C18H26O4 |
---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
bis(2-methylbut-3-yn-2-yl) octanedioate |
InChI |
InChI=1S/C18H26O4/c1-7-17(3,4)21-15(19)13-11-9-10-12-14-16(20)22-18(5,6)8-2/h1-2H,9-14H2,3-6H3 |
InChI Key |
QOWDDURVIYPULJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C#C)OC(=O)CCCCCCC(=O)OC(C)(C)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.